molecular formula C9H13F3O3 B3043621 Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate CAS No. 887375-49-7

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B3043621
CAS No.: 887375-49-7
M. Wt: 226.19 g/mol
InChI Key: OUJRZMYAWPFRSV-MRVPVSSYSA-N
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Description

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate (CAS: 217195-91-0) is a fluorinated ester characterized by a hydroxyl group and a trifluoromethyl group at the C2 position, a methyl substituent at C4, and a terminal double bond at the pent-4-enoate backbone. Its molecular formula is C₉H₁₃F₃O₃, with a molar mass of 226.19 g/mol. The compound is synthesized via a two-step process involving manganese and zinc(II) chloride in tetrahydrofuran (THF), achieving a 73% yield under reflux conditions . It is commercially available with high purity (>97%) and finds applications in pharmaceutical and agrochemical research as a chiral building block .

Key structural features include:

  • Stereochemistry: The (2R) configuration at the hydroxyl-bearing carbon.
  • Functional groups: A trifluoromethyl group (electron-withdrawing), hydroxyl group (polar), and α,β-unsaturated ester (electrophilic enoate).

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c1-4-15-7(13)8(14,5-6(2)3)9(10,11)12/h14H,2,4-5H2,1,3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJRZMYAWPFRSV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](CC(=C)C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887375-49-7
Record name ethyl (R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate can be achieved through several synthetic routes One common method involves the reaction of 4-pentenoic acid with ethyl alcohol in the presence of a catalyst to form the ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is primarily used in the pharmaceutical industry for the synthesis of bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in medicinal chemistry.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral activity. For instance, compounds synthesized using ethyl trifluoromethylated pentenoate have shown promising results against viral infections by inhibiting viral replication pathways. This application highlights its potential as a precursor for developing new antiviral therapies.

Material Science

In material science, this compound is utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced chemical resistance and thermal stability.

Application in Coatings

This compound can be incorporated into polymer matrices to produce coatings that are resistant to solvents and extreme temperatures. This application is particularly relevant in industries such as aerospace and automotive, where durability is critical.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in reactions involving Michael additions and nucleophilic substitutions.

Example Reaction: Michael Addition

In a typical Michael addition reaction, this compound can react with various nucleophiles to form complex molecules with diverse functionalities. This versatility makes it a key player in synthesizing complex organic molecules.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalSynthesis of antiviral agentsEnhanced lipophilicity and metabolic stability
Material ScienceDevelopment of fluorinated coatingsIncreased chemical resistance and thermal stability
Organic SynthesisReagent for Michael additions and nucleophilic substitutionsVersatile building block for complex molecules

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ester group can undergo hydrolysis, and the trifluoromethyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of α,β-unsaturated esters with modifications at C2 and C3. Below is a comparative analysis with key analogues:

Compound Name Structural Features Biological Activity/Applications Synthesis Yield/Notes
Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate (Target) C2: OH, CF₃; C4: CH₃; C4-C5 double bond Chiral intermediate in drug synthesis; potential nematicidal activity (inferred from analogues) 73% yield via Mn/ZnCl₂ catalysis in THF
Ethyl pent-4-enoate Simple α,β-unsaturated ester; no substituents at C2 or C4 High nematode egg-hatching inhibition (41.17 worms/egg mass at 40 µL) Commercial availability; no synthesis details provided
Ethyl 3-methylbut-2-enoate Branched chain at C3; no CF₃ or hydroxyl groups Strong nematicidal activity (19.0 worms/egg mass at 20 µL) Derived from microbial VOCs
Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate (Product 17c) C2: diazo group; C4: aryl-CF₃ substituent Intermediate for difluorobicyclo[1.1.1]pentane synthesis 39% yield via diazo transfer; bright yellow liquid
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate C2: OH; C4: difluorophenyl and ketone groups Unknown; likely a synthetic intermediate for fluorinated pharmaceuticals CAS 1038400-56-4; supplied by Parchem

Key Trends and Insights

Trifluoromethyl Group Impact: The CF₃ group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ethyl pent-4-enoate) . In nematicidal assays, ethyl 3-methylbut-2-enoate (lacking CF₃) showed superior activity, suggesting CF₃ may reduce bioactivity in certain contexts .

Stereochemical Influence: The (2R) configuration is critical for chiral synthesis, whereas racemic mixtures (e.g., ethyl (±)-3-amino-4-fluorophenyl propanoate) are less selective in drug development .

Synthetic Accessibility :

  • Diazo-containing analogues (e.g., Product 17c) require specialized conditions (e.g., flash chromatography) and exhibit lower yields (~39%) compared to the target compound’s 73% yield .

Biological Activity

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate, also known by its CAS number 217195-91-0, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique trifluoromethyl group and hydroxyl functionality suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃F₃O₃
  • Molecular Weight : 226.20 g/mol
  • InChI Key : OUJRZMYAWPFRSV-UHFFFAOYSA-N

Physical Properties

PropertyValue
Boiling PointNot available
Purity96% - 98%
AppearanceColorless liquid

Research indicates that compounds with similar structural features may exhibit significant biological activities, particularly in modulating neurotransmitter systems. The presence of the hydroxyl group is believed to enhance the compound's ability to penetrate biological membranes and interact with target proteins.

Case Study: Dopamine Transporter Inhibition

A study examined a series of compounds structurally related to this compound, focusing on their affinity for the dopamine transporter (DAT). The results demonstrated that compounds with hydroxyl substitutions exhibited enhanced binding affinity to DAT, suggesting a potential role in neuropharmacology:

CompoundDAT Affinity (K_i)NET Affinity (K_i)SERT Affinity (K_i)
Ethyl Compound 16.23 nM7.56 nM456 nM
Ethyl Compound 218.4 nM27.5 nMModerate

These findings indicate that this compound may possess similar properties, making it a candidate for further exploration in treating neurological disorders.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound does not exhibit significant toxicity in vitro, which is promising for its potential therapeutic applications .

Anticancer Activity

Emerging research has indicated that compounds with structural similarities may also exhibit anticancer properties. For example, studies on related hydroxy compounds have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Reactant of Route 2
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Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

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